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Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the heterocyclic building block, 4-Bromo-2-formylthiazole. As a key intermediate in the
synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral
characteristics is crucial for researchers and drug development professionals.[1][2] While
experimental spectra for this specific compound are not readily available in public databases,
this document outlines the predicted data based on established spectroscopic principles and
data from analogous structures. The methodologies and interpretations presented herein serve
as a robust framework for the analysis and quality control of 4-Bromo-2-formylthiazole.

Molecular Structure and Properties

4-Bromo-2-formylthiazole, with the CAS number 167366-05-4, is a yellow solid with a
molecular formula of CaH2BrNOS and a molecular weight of 192.03 g/mol .[3] Its structure
consists of a thiazole ring substituted with a bromine atom at the 4-position and a formyl
(aldehyde) group at the 2-position.

Molecular Structure of 4-Bromo-2-formylthiazole

Caption: Molecular structure of 4-Bromo-2-formylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. For 4-Bromo-2-formylthiazole, both *H and 3C NMR are essential for structural
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confirmation.

'H NMR Spectroscopy

Experimental Protocol:
A sample of 4-Bromo-2-formylthiazole (5-10 mg) would be dissolved in approximately 0.7 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room
temperature. Data would be processed with a Fourier transform and baseline correction.

Predicted *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
~8.0-8.2 Singlet 1H Thiazole proton (H-5)

Interpretation and Causality:
The *H NMR spectrum is predicted to be simple, showing two singlets in the downfield region.

o Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the formyl group is expected to appear at
a very high chemical shift due to the strong deshielding effect of the adjacent carbonyl group
and the aromatic thiazole ring. Its singlet multiplicity arises from the absence of neighboring
protons.

e Thiazole Proton (~8.0 - 8.2 ppm): The single proton on the thiazole ring (at the 5-position) is
also significantly deshielded by the electronegative sulfur and nitrogen atoms within the
aromatic ring, as well as the electron-withdrawing effects of the bromo and formyl
substituents. This is consistent with the chemical shifts observed for protons on other
substituted thiazole rings.[4] The lack of adjacent protons results in a singlet.

3C NMR Spectroscopy
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Experimental Protocol:

A more concentrated sample (20-30 mg) in CDCIs with TMS would be used for 13C NMR
analysis on a 100 MHz spectrometer. A proton-decoupled spectrum would be acquired to
provide single lines for each unique carbon atom.

Predicted 3C NMR Data:

Chemical Shift (6, ppm) Assignment

~180 - 185 Aldehyde carbonyl (C=0)
~155 - 160 Thiazole C2

~130-135 Thiazole C5

~120 - 125 Thiazole C4 (C-Br)

Interpretation and Causality:

The proton-decoupled 3C NMR spectrum is predicted to show four distinct signals,
corresponding to the four carbon atoms in the molecule.

e Aldehyde Carbonyl (~180 - 185 ppm): The carbonyl carbon of the aldehyde is expected to
have the highest chemical shift, a characteristic feature of this functional group.[5]

e Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by their
position relative to the heteroatoms and substituents.

o C2 (~155 - 160 ppm): This carbon is bonded to both the nitrogen and the electron-
withdrawing formyl group, leading to a significant downfield shift.

o C5 (~130 - 135 ppm): This carbon is adjacent to the sulfur atom and bears the only proton
on the ring.

o C4 (~120 - 125 ppm): The carbon atom bearing the bromine atom is expected to appear at
a lower chemical shift compared to the other ring carbons, a typical effect of bromine
substitution on an aromatic ring.
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Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated
total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly
on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm—1.

Predicted IR Data:

Wavenumber (cm~2) Intensity Assignment
~2850 and ~2750 Medium, sharp Aldehyde C-H stretch
~1700 - 1720 Strong, sharp Aldehyde C=0 stretch
. C=N and C=C stretching

~1500 - 1600 Medium ) )

(thiazole ring)
~1100 - 1200 Medium Thiazole ring vibrations
~600 - 700 Medium-Strong C-Br stretch

Interpretation and Causality:
The IR spectrum provides key information about the functional groups present in the molecule.

o Aldehyde Group: The presence of the aldehyde is strongly indicated by two characteristic
absorptions: the C=0 stretch, which is typically a strong, sharp band around 1700-1720
cm~1, and the two weaker C-H stretching bands around 2850 and 2750 cm~1.[6]

» Thiazole Ring: The aromatic thiazole ring will exhibit characteristic C=N and C=C stretching
vibrations in the 1500-1600 cm~1 region. Other ring-related vibrations are expected at lower
wavenumbers.[7]

o Carbon-Bromine Bond: The C-Br stretching vibration is anticipated to appear in the
fingerprint region, typically between 600 and 700 cm~1.

Mass Spectrometry (MS)
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Experimental Protocol:

Mass spectral data would be acquired using an electron ionization (El) source coupled to a
quadrupole mass analyzer. The sample would be introduced via a direct insertion probe or gas
chromatography. The electron energy would be set to 70 eV.

Predicted Mass Spectrum Data:

m/z Relative Intensity Assignment
191/193 High [M]* (Molecular ion)
162/164 Medium [M-CHOJ*

112 Medium [M-Br]*

82 Low [C2H2NS]*

Interpretation and Causality:

e Molecular lon: The mass spectrum should show a prominent molecular ion peak [M]*. Due to
the presence of a bromine atom, this peak will appear as a characteristic doublet with a
nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine ("°Br and &1Br) at m/z
191 and 193, respectively.

o Fragmentation Pattern: The fragmentation of 4-Bromo-2-formylthiazole under EI conditions
is expected to proceed through several key pathways.

Predicted Mass Spectrometry Fragmentation of 4-Bromo-2-formylthiazole
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Caption: Plausible fragmentation pathway for 4-Bromo-2-formylthiazole in EI-MS.

Conclusion
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This technical guide provides a detailed prediction of the spectroscopic data for 4-Bromo-2-
formylthiazole based on established principles and comparative analysis with related
compounds. The predicted *H NMR, 3C NMR, IR, and MS data are consistent with the known
molecular structure and provide a comprehensive set of benchmarks for the identification and
characterization of this important synthetic intermediate. Researchers working with this
compound can use this guide to anticipate spectral features and to aid in the interpretation of
experimentally acquired data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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